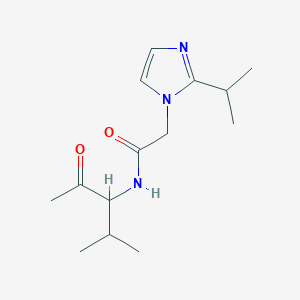![molecular formula C14H19N3O B7558131 N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine, also known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic and carcinogenic compound widely used in scientific research. MNNG is a nitrosourea derivative that induces DNA damage and mutations by alkylating DNA bases.
Wirkmechanismus
MNNG induces DNA damage by alkylating DNA bases, primarily guanine. MNNG can form adducts with guanine at the O6, N7, and N3 positions. The O6-methylguanine adduct is the most mutagenic and carcinogenic, as it can mispair with thymine during DNA replication, leading to G:C to A:T transitions. MNNG can also induce DNA cross-links, which can cause DNA strand breaks and chromosomal aberrations.
Biochemical and Physiological Effects
MNNG can induce a wide range of biochemical and physiological effects in cells and animals. MNNG can cause DNA damage and mutations, leading to cell death, senescence, or malignant transformation. MNNG can also induce oxidative stress, inflammation, and immune responses. MNNG can affect various cellular processes, including DNA repair, cell cycle regulation, apoptosis, and autophagy.
Vorteile Und Einschränkungen Für Laborexperimente
MNNG is a potent and versatile mutagenic and carcinogenic compound that can induce various types of DNA damage and mutations. MNNG is widely used in scientific research to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. However, MNNG has some limitations for lab experiments. MNNG is highly toxic and requires careful handling and disposal. MNNG can also induce DNA damage and mutations in non-target cells and tissues, leading to unwanted effects. MNNG can also induce DNA repair and adaptive responses, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for MNNG research. First, MNNG can be used to study the mechanisms of DNA repair and mutagenesis in different cell types and organisms. Second, MNNG can be used to generate mutant cell lines and animal models of cancer for drug discovery and preclinical studies. Third, MNNG can be used to develop new DNA damage and repair assays for diagnostic and therapeutic purposes. Fourth, MNNG can be used to investigate the role of DNA damage and mutations in aging, neurodegeneration, and other diseases. Fifth, MNNG can be used in combination with other DNA-damaging agents or targeted therapies to enhance their efficacy and selectivity. Overall, MNNG is a valuable tool for scientific research and has significant potential for future discoveries and applications.
Synthesemethoden
MNNG can be synthesized by reacting N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine'-nitro-N-nitrosoguanidine with sodium methoxide in methanol. The reaction produces MNNG as a yellow crystalline powder with a melting point of 112-114°C. MNNG is highly soluble in water, ethanol, and dimethyl sulfoxide (DMSO).
Wissenschaftliche Forschungsanwendungen
MNNG is widely used in scientific research to induce DNA damage and mutations in cells and animals. MNNG is used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. MNNG is also used to generate mutant cell lines and animal models of cancer. MNNG is a potent mutagenic and carcinogenic compound that can induce various types of DNA damage, including base modifications, strand breaks, and cross-links.
Eigenschaften
IUPAC Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-11-13(10-15-12-5-8-18-9-6-12)17-7-3-2-4-14(17)16-11/h2-4,7,12,15H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WECJZWHBGNNDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CNC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)